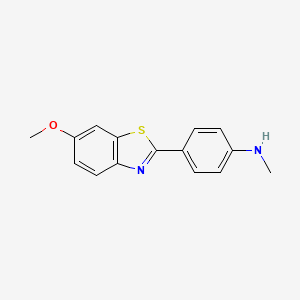
6-Methoxy-2-(4-methylaminophenyl)benzothiazole
Overview
Description
Synthesis Analysis
There are several methods for synthesizing benzothiazole derivatives . One method involves the reaction of 2-amino-6-methoxybenzothiazole with isoamyl nitrite and CuBr2 to yield 2-bromo-6-methoxybenzothiazole . Another method involves the synthesis of novel 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties .Scientific Research Applications
Antitumor Properties
6-Methoxy-2-(4-methylaminophenyl)benzothiazole and related compounds have been studied extensively for their antitumor properties. Notably, 2-(4-Aminophenyl)benzothiazoles, which share a similar structure, have shown potent antitumor activity, particularly against breast cancer cell lines such as MCF-7 and T-47D. These compounds exhibit selective growth inhibitory properties and are metabolized differently by cancer cells, possibly underlying their selective anticancer activity (Kashiyama et al., 1999). Similarly, other related benzothiazole derivatives have demonstrated significant anticancer activity in vitro against a variety of cancer cell lines, suggesting a broad potential for therapeutic applications in oncology (Havrylyuk et al., 2010).
Liquid Crystal Research
Benzothiazole derivatives, including those with a methoxy group, have been synthesized and studied for their liquid crystalline properties. For instance, a series of liquid crystals with a benzothiazole core and a terminal methoxy group demonstrated mesomorphic properties useful in materials science, particularly in the creation of liquid crystal displays and other optical applications (Ha et al., 2010).
Antimicrobial and Antifungal Applications
Benzothiazole derivatives have shown promising antimicrobial and antifungal activities. For example, studies have found that certain 6-methoxybenzothiazole compounds are effective against pathogenic bacteria and fungi, suggesting potential for use in treating infections or in agricultural applications (Chauhan et al., 2015). Another study reported the synthesis and antibacterial activity of triazino benzothiazole derivatives, further highlighting the potential of benzothiazoles in developing new antimicrobial agents (Vartale et al., 2008).
Applications in Sensing and Imaging
Certain benzothiazole compounds have been utilized in the development of fluorescent probes for sensing pH changes and metal cations. These applications are significant in biological and chemical sensing technologies, where precise detection of such changes is crucial (Tanaka et al., 2001). Moreover, benzothiazoles have been explored for their use in medical imaging, particularly as radioligands for in vivo studies, although their effectiveness can vary depending on the specific structure and application (Brown-Proctor et al., 1999).
Safety And Hazards
properties
IUPAC Name |
4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-16-11-5-3-10(4-6-11)15-17-13-8-7-12(18-2)9-14(13)19-15/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKDUAATMRBDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-methylaminophenyl)benzothiazole | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

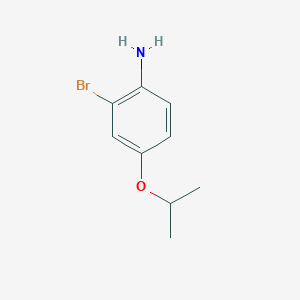
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3135507.png)
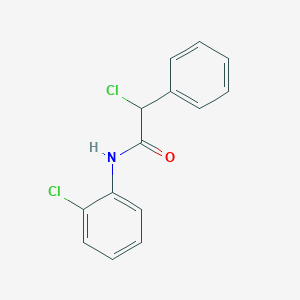
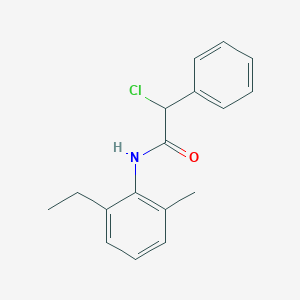
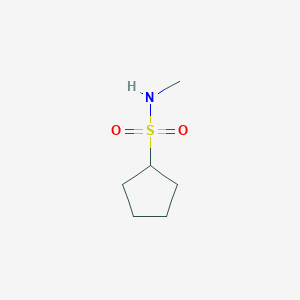
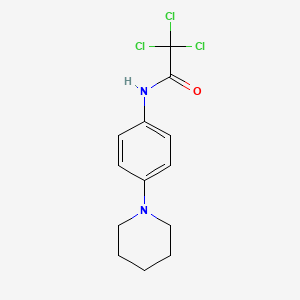
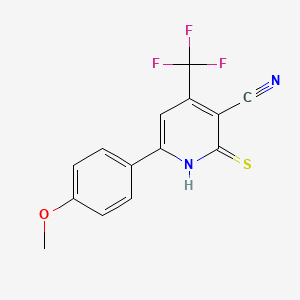
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol](/img/structure/B3135543.png)
![1-[3-(2,4-Dimethylphenoxy)propyl]piperazine](/img/structure/B3135556.png)
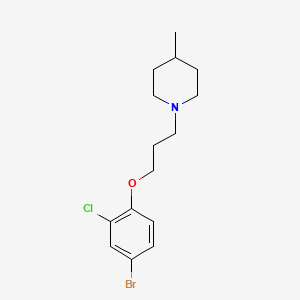
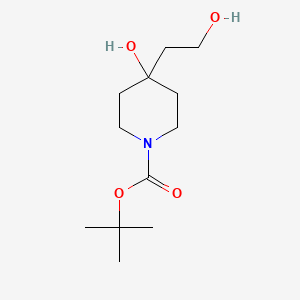
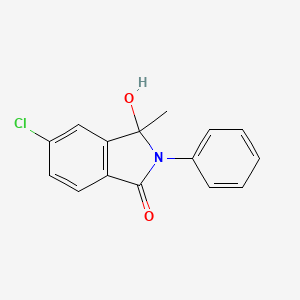
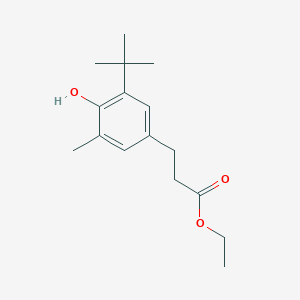
![4-[(4-Phenylpiperazin-1-YL)methyl]aniline](/img/structure/B3135616.png)